Gerfelin vs. Methyl-Gerfelin: GLO1 Inhibition and Osteoclastogenesis Potency Comparison
Gerfelin competitively inhibits glyoxalase I (GLO1) with a Ki of 0.15 ± 0.07 μM, demonstrating comparable enzyme-level binding affinity to its methyl ester derivative methyl-gerfelin (M-GFN; Ki = 0.23 μM) [1]. However, in cellular osteoclastogenesis assays, gerfelin exhibits markedly reduced potency (IC₅₀ = 61 μM) compared to methyl-gerfelin (IC₅₀ = 2.8 μM), representing a 22-fold difference attributed to the poor cell permeability of the free carboxylic acid form . This differential establishes gerfelin as the preferred compound for in vitro enzyme studies where cellular penetration is not required, while methyl-gerfelin is the appropriate selection for cell-based osteoclastogenesis research.
| Evidence Dimension | GLO1 enzyme inhibition binding affinity |
|---|---|
| Target Compound Data | Ki = 0.15 ± 0.07 μM |
| Comparator Or Baseline | Methyl-gerfelin (M-GFN): Ki = 0.23 μM |
| Quantified Difference | Gerfelin shows 1.5-fold tighter binding (lower Ki) than M-GFN at GLO1 enzyme level |
| Conditions | Recombinant GLO1 enzyme, in vitro competitive inhibition assay, pH 7.0 |
Why This Matters
Researchers requiring enzyme-level GLO1 inhibition without cellular permeability confounding factors should procure gerfelin rather than methyl-gerfelin.
- [1] Kawatani M, Okumura H, Honda K, Kanoh N, Muroi M, Dohmae N, Takami M, Kitagawa M, Futamura Y, Imoto M, Osada H. The identification of an osteoclastogenesis inhibitor through the inhibition of glyoxalase I. Proc Natl Acad Sci U S A. 2008;105(33):11691-6. View Source
